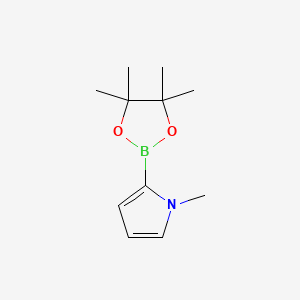

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Overview

Description

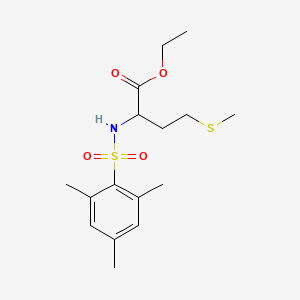

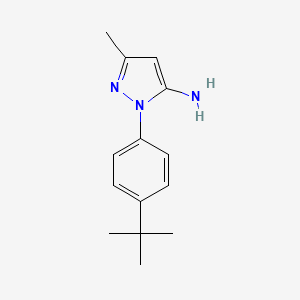

“1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole” is also known as “1-Methyl-2-pyrroleboronic acid pinacol ester”. It has the empirical formula C11H18BNO2 and a molecular weight of 207.08 .

Molecular Structure Analysis

The compound has a complex structure with a pyrrole ring attached to a boron atom, which is further connected to a dioxaborolane ring. The dioxaborolane ring is tetramethylated, meaning it has four methyl groups attached .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 44-49°C. It has a density of 1.1±0.1 g/cm3. The boiling point is 308.3±15.0 °C at 760 mmHg. It has a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Boric Acid Ester Intermediates : Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are synthesized through a three-step substitution reaction. These compounds serve as boric acid ester intermediates, essential in various chemical synthesis processes. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry, with further analysis through X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).

DFT Studies for Structural Consistency : Density functional theory is utilized to calculate molecular structures of related compounds. This helps in comparing the theoretical values with practical X-ray diffraction results, providing insights into molecular electrostatic potential and physicochemical properties (Yang et al., 2021).

Polymer Synthesis and Properties

Creation of Deeply Colored Polymers : Compounds like 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units are synthesized, leading to deeply colored polymers with high solubility in common organic solvents. These polymers have molecular weights ranging from 3.5 to 22 kDa and are significant in the development of colored polymer materials (Welterlich et al., 2012).

Synthesis of Luminescent Polymers : The synthesis of conjugated polymers, which include diketopyrrolo[3,4-c]pyrrole (DPP) units and other functional units, results in brilliant red colors and high solubility. These materials have potential applications in areas requiring luminescent properties (Zhu et al., 2007).

Molecular and Crystallographic Studies

Conformational Analysis and DFT Calculations : Compounds with the 1,3,2-dioxaborolan-2-yl group undergo crystallographic and conformational analyses. DFT calculations are performed to assess spectroscopic data, molecular structures, and electronic properties, providing valuable insights for chemical and pharmaceutical research (Wu et al., 2021).

Investigation of Molecular Electrostatic Potential : The molecular electrostatic potential and frontier molecular orbitals of related compounds are investigated, revealing important aspects of their molecular structure and conformations. This information is crucial for understanding reactivity and stability in various chemical contexts (Liao et al., 2022).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known to be a reactant in cu assisted suzuki-miyaura coupling reactions . This suggests that it may interact with its targets through a boron-mediated process, leading to changes in the targets’ structure or function.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Biochemical Analysis

Biochemical Properties

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that facilitate boron-mediated reactions. For instance, it can act as a substrate for enzymes involved in the Suzuki-Miyaura coupling reaction, where it forms carbon-carbon bonds with other organic molecules. The interaction between this compound and these enzymes is crucial for the efficiency and specificity of the reaction .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, this compound can affect the transcription of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in its structure allows it to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition or activation, where this compound can modulate the activity of target enzymes by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to boron metabolism. This compound can interact with enzymes and cofactors involved in the metabolism of boronic acids, leading to changes in metabolic flux and metabolite levels. For instance, it can be metabolized by enzymes that catalyze the oxidation of boronic acids, resulting in the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within cells is crucial for its activity, as it needs to reach its target enzymes and biomolecules to be effective .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it can interact with target biomolecules. The localization of this compound within cells is essential for its function, as it needs to be in the right place at the right time to exert its effects .

properties

IUPAC Name |

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQQEXKRORJZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656979 | |

| Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850567-47-4 | |

| Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)

![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)

![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)

![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)

![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)